
Kenpaullone
Overview
Description
3,2-dbenzazepin-6(5H)-one, is a small-molecule inhibitor of cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3β (GSK3β) . It is a member of the paullone family, which are known for their ability to inhibit CDKs . Kenpaullone has been studied for its potential therapeutic applications in cancer treatment, neuroprotection, and pain management .
Preparation Methods
Kenpaullone can be synthesized through various synthetic routes. One common method involves the bromination of paullone to produce 9-bromopaullone . The reaction conditions typically involve the use of bromine or a brominating agent in an organic solvent. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity .
Chemical Reactions Analysis
Kenpaullone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the structure of this compound, potentially altering its biological activity.
Substitution: This compound can undergo substitution reactions, such as halogenation, to introduce different functional groups into the molecule.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pain Management
Mechanism of Action
Kenpaullone has been identified as an effective analgesic in preclinical models of pathological pain. It enhances the expression and function of the KCC2 transporter in neurons by inhibiting GSK3β, leading to a normalization of inhibitory neurotransmission. This mechanism is crucial for alleviating pain associated with nerve injury and bone cancer .
Case Studies
- Nerve Injury Model : In studies involving mouse models of nerve injury, this compound significantly restored KCC2 expression and GABA-evoked chloride reversal potential in the spinal cord dorsal horn, which correlated with reduced pain-like behaviors .
- Bone Cancer Pain : this compound was also effective in models simulating pain from cancer cell seeding in the femur, demonstrating prolonged and profound pain relief .
Cancer Therapy
Targeting Cancer Stem Cells
this compound has shown promise in targeting glioblastoma stem cells and overcoming chemoresistance to temozolomide (TMZ). The compound enhances the efficacy of TMZ by inhibiting GSK3β, thereby suppressing tumor growth and increasing survival rates in preclinical models .
Case Studies
- Combination Therapy with Temozolomide : In vivo studies demonstrated that this compound combined with TMZ resulted in a 97.8% reduction in tumor growth compared to controls. This combination therapy also significantly prolonged survival times compared to TMZ alone .
- Breast and Prostate Cancers : this compound has been reported to inhibit GSK3β and CDK activity, making it a candidate for treating various cancers beyond glioblastoma, including breast and prostate cancers .
Neuroprotection
Applications in Neurodegenerative Diseases
this compound's dual inhibition of GSK3 and HGK kinases has been linked to improved survival rates of motor neurons derived from amyotrophic lateral sclerosis (ALS) patients. This suggests potential applications in neurodegenerative disease treatment .
Case Studies
- Motor Neuron Survival : In a study focusing on ALS, this compound significantly prolonged the survival of human motor neurons derived from induced pluripotent stem cells, highlighting its neuroprotective properties .
- Ebola Virus Research : this compound exhibited dose-dependent efficacy against Ebola virus infection in vitro without causing cellular toxicity, indicating its potential utility in infectious disease contexts as well .
Summary Table of Applications
Application Area | Mechanism | Key Findings |
---|---|---|
Pain Management | Enhances KCC2 expression | Reduces pain-like behavior in nerve injury models |
Cancer Therapy | Inhibits GSK3β | Enhances TMZ efficacy; reduces tumor growth significantly |
Neuroprotection | Dual inhibition of kinases | Improves survival of motor neurons in ALS models |
Infectious Disease | Inhibits viral replication | Effective against Ebola virus without toxicity |
Mechanism of Action
Kenpaullone exerts its effects primarily through the inhibition of CDKs and GSK3β . By competitively inhibiting ATP binding to these kinases, this compound disrupts their activity and affects various cellular processes . In the context of neuroprotection, this compound enhances the expression of KCC2 by inhibiting GSK3β, which in turn normalizes inhibitory neurotransmission and reduces pain .
Comparison with Similar Compounds
Kenpaullone is unique among CDK inhibitors due to its specific structure and mechanism of action. Similar compounds include:
Alsterpaullone: Another paullone derivative that inhibits CDKs and GSK3β.
1-Azathis compound: A related compound with similar inhibitory effects on CDKs and GSK3β.
AZD5438: A CDK and GSK3α/β inhibitor with neuroprotective effects.
AT7519: Another CDK and GSK3α/β inhibitor with potential therapeutic applications.
This compound’s ability to enhance KCC2 expression and its efficacy in pain management distinguish it from other similar compounds .
Biological Activity
Kenpaullone (KP) is a small molecule that has garnered attention for its diverse biological activities, particularly as an inhibitor of glycogen synthase kinase-3 beta (GSK-3β) and cyclin-dependent kinases (CDKs). This article delves into the compound's mechanisms, therapeutic potentials, and relevant case studies.
This compound functions primarily through the inhibition of GSK-3β and CDKs. The inhibition of GSK-3β is particularly significant as it plays a crucial role in various cellular processes, including cell survival, differentiation, and apoptosis. The compound has been shown to have an IC50 value of approximately 0.23 μM for GSK-3β, with varying potency against different CDKs (CDK1: 0.4 μM, CDK2: 0.68-0.85 μM) .
Biological Activity Highlights:
- GSK-3β Inhibition: this compound inhibits GSK-3β, leading to increased expression of the Kcc2 gene, which is crucial for maintaining inhibitory GABAergic neurotransmission .
- CDK Inhibition: It also inhibits several CDKs, which are vital for cell cycle regulation and have implications in cancer therapy .
- Neuroprotective Effects: this compound has demonstrated neuroprotective effects in various models, including those related to neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) .
Pain Management
Recent studies have highlighted this compound's potential as an analgesic. In preclinical models of chronic pain associated with nerve injury and bone cancer, KP significantly reduced pain-like behaviors by enhancing Kcc2 expression in neurons. This mechanism restores GABAergic inhibition, which is often disrupted in chronic pain conditions .
Table 1: this compound's Effects on Pain Models
Study | Model | Result |
---|---|---|
Liedtke et al. (2023) | Nerve Injury | Significant reduction in pain-like behavior |
PMC8551327 (2021) | Bone Cancer | Enhanced Kcc2 expression; restored GABA function |
Neurodegenerative Diseases
This compound has shown promise in enhancing motor neuron survival in ALS models. It was found to prolong the survival of human motor neurons derived from ALS patients' induced pluripotent stem cells (iPSCs), outperforming other compounds previously tested .
Table 2: this compound's Efficacy in ALS Models
Study | Model | Outcome |
---|---|---|
Yao et al. (2013) | ALS iPSCs | Increased survival of motor neurons |
HSCI Study (2024) | Mouse Motor Neurons | Significant neuron survival increase |
Cancer Therapy
This compound has been investigated as a potential enhancer of temozolomide (TMZ), a common treatment for glioblastoma multiforme (GBM). Research indicates that when combined with TMZ, this compound effectively suppresses cell viability and induces apoptosis in GBM cell lines .
Ebola Virus Inhibition
In a novel application, this compound was identified as having dose-dependent efficacy against Ebola virus infection without causing cellular toxicity in human cell lines. This highlights its potential utility beyond traditional cancer therapies .
Properties
IUPAC Name |
9-bromo-7,12-dihydro-5H-indolo[3,2-d][1]benzazepin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O/c17-9-5-6-14-11(7-9)12-8-15(20)18-13-4-2-1-3-10(13)16(12)19-14/h1-7,19H,8H2,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQUXFYAWXPMDOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3NC1=O)NC4=C2C=C(C=C4)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10161994 | |
Record name | 9-Bromo-7,12-dihydroindolo(3,2-d)(1)benzazepin-6(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10161994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142273-20-9 | |
Record name | Kenpaullone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=142273-20-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Kenpaullone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142273209 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | kenpaullone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=664704 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-Bromo-7,12-dihydroindolo(3,2-d)(1)benzazepin-6(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10161994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Kenpaullone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Kenpaullone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T72H2BL53P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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